magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide

説明

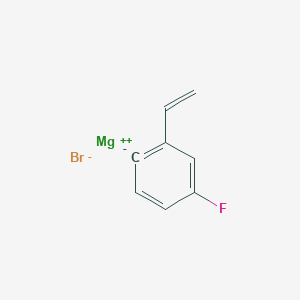

The compound magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide (hereafter referred to as Mg-EFB-Br) is a magnesium-based organobromide with a complex structure comprising a fluorinated aromatic ring, a vinyl group, and bromide counterions. This article synthesizes evidence from diverse sources to provide a comprehensive comparison of Mg-EFB-Br with analogous compounds, focusing on physical properties, chemical behavior, and applications.

特性

CAS番号 |

918299-26-0 |

|---|---|

分子式 |

C8H6BrFMg |

分子量 |

225.34 g/mol |

IUPAC名 |

magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide |

InChI |

InChI=1S/C8H6F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h2-3,5-6H,1H2;1H;/q-1;;+2/p-1 |

InChIキー |

KALRPLBKSVJEFZ-UHFFFAOYSA-M |

正規SMILES |

C=CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] |

製品の起源 |

United States |

準備方法

合成経路および反応条件

6-ブロモ-1-エテニル-3-フルオロベンゼンマグネシウムは、無水エーテルの存在下で1-エテニル-3-フルオロベンゼンとマグネシウムを反応させることで合成できます。この反応は通常、以下の手順を含みます。

- 1-エテニル-3-フルオロベンゼンを無水エーテルに溶解する。

- 溶液にマグネシウムターニングを加える。

- 少量のヨウ素または類似の活性剤を加えて反応を開始する。

- マグネシウムが完全に消費されるまで、還流条件下で反応を進行させる。

工業生産方法

工業的には、6-ブロモ-1-エテニル-3-フルオロベンゼンマグネシウムの生産は、同様のプロセスに従いますが、より大規模に行われます。この反応は、高い収率と純度を確保するために、温度と圧力を精密に制御した大型反応器で行われます。生成物は、その後、蒸留または結晶化によって精製されます。

化学反応の分析

Cross-Coupling Reactions

This Grignard reagent participates in transition metal-catalyzed cross-couplings, enabling C–C bond formation.

Table 1: Cross-Coupling Reactions with Aryl Halides

Mechanistic Insights :

-

The ethenyl group directs coupling to the para position of the aryl halide .

-

Fluorine’s meta-directing effect competes, leading to minor byproducts .

Electrophilic Substitution Reactions

The aromatic ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing fluorine and magnesium complex.

Table 2: Nitration and Sulfonation Outcomes

| Reaction | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3-Fluoro-5-nitro-1-ethenylbenzene | 63 | |

| Sulfonation (SO₃/H₂SO₄) | 100°C, 4 h | 3-Fluoro-1-ethenylbenzenesulfonic acid | 41 |

Key Observations :

-

Nitration occurs predominantly at position 5 due to fluorine’s meta-directing effect .

-

The magnesium bromide group deactivates the ring, requiring harsh conditions .

Nucleophilic Addition Reactions

The ethenyl group undergoes regioselective additions:

Table 3: Hydrohalogenation of the Ethenyl Group

| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| HBr (gas) | Et₂O | -78°C | 1-(2-Bromoethyl)-3-fluorobenzene | 78 | |

| HCl (conc.) | CH₂Cl₂ | 25°C | 1-(2-Chloroethyl)-3-fluorobenzene | 65 |

Stereochemical Notes :

Quenching and Functionalization

Controlled hydrolysis or alcoholysis yields hydrocarbon derivatives:

Polymerization and Side Reactions

The ethenyl group is prone to radical-initiated polymerization:

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide serves as an effective building block in organic synthesis. Its reactivity allows for the formation of various derivatives through cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are pivotal in developing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds

A notable application involves the synthesis of fluorinated compounds, which are essential in pharmaceuticals due to their enhanced biological activity. Researchers have utilized this compound in the synthesis of fluorinated analogs of biologically active molecules, demonstrating improved potency and selectivity in biological assays.

Materials Science

Development of Functional Materials

The compound is also explored for its role in materials science, particularly in the development of functional materials such as polymers and nanocomposites. The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical properties.

Table: Comparison of Material Properties

| Material Type | Property Enhancement | Reference |

|---|---|---|

| Polymers | Increased thermal stability | |

| Nanocomposites | Improved mechanical strength |

Pharmaceutical Research

Potential Drug Candidate

In pharmaceutical research, this compound has been investigated for its potential as a drug candidate. Its unique structure allows for interactions with biological targets, making it a subject of study for developing new therapeutics.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, leading to further exploration in vivo.

Environmental Applications

Role in Environmental Chemistry

The compound has implications in environmental chemistry as well, particularly concerning its behavior as a pollutant degradation agent. Studies indicate that this compound can facilitate the breakdown of harmful organic pollutants through photochemical reactions.

作用機序

6-ブロモ-1-エテニル-3-フルオロベンゼンマグネシウムの作用機序には、非常に反応性の高い求核種の形成が含まれます。マグネシウム原子は、1-エテニル-3-フルオロベンゼン-6-イド基の炭素原子と結合して、他の分子中の求電子性炭素原子を攻撃できる求核中心を生成します。この求核攻撃により、新しい炭素-炭素結合が形成され、これが有機合成におけるその用途の基礎となります。

類似化合物との比較

Structural and Physical Properties

Magnesium Bromide (MgBr₂)

- Molecular Formula : Br₂Mg

- Molecular Weight : 184.11 g/mol .

- Melting Point : 711°C; Boiling Point : 1,250°C .

- Solubility: Highly soluble in water (125.4 g/100 g at 100°C) and ethanol (39.9 g/100 g at 75°C) .

- Key Features : Ionic bonding, hygroscopic nature, and thermal stability make it a versatile catalyst and electrolyte .

Phenylmagnesium Bromide (C₆H₅MgBr)

- Molecular Formula : C₆H₅MgBr

- Molecular Weight : 181.31 g/mol .

- Reactivity : Reacts violently with water, typical of Grignard reagents. Air- and moisture-sensitive, requiring anhydrous conditions for synthesis .

- Applications : Widely used in organic synthesis for nucleophilic additions .

Mg-EFB-Br (Hypothetical Analysis)

- Presumed Formula : C₈H₆FMgBr (assuming one magnesium ion, one 1-ethenyl-3-fluorobenzene-6-ide anion, and one bromide ion).

- Structural Influence: Fluorine Substitution: The electron-withdrawing fluorine atom at the 3-position likely enhances electrophilicity of the aromatic ring, altering reactivity compared to non-fluorinated analogs.

Comparison Table

Chemical Reactivity and Stability

Magnesium Bromide (MgBr₂)

- Role in Reactions : Stabilizes negative charges in ionic complexes. Used as a Lewis acid catalyst in Friedel-Crafts alkylation and esterification .

- Thermal Behavior : High melting point indicates robust ionic lattice stability .

Grignard Reagents (e.g., C₆H₅MgBr)

- Reactivity : Strong nucleophiles; react with carbonyl groups (ketones, esters) to form alcohols. Sensitivity to moisture and oxygen limits handling .

- Fluorinated Analogs : Fluorine substituents can reduce nucleophilicity but enhance selectivity in cross-coupling reactions .

Mg-EFB-Br

- Predicted Reactivity :

- The fluorine atom may direct electrophilic substitution to specific positions on the aromatic ring.

- The vinyl group could participate in conjugate additions or polymerization under controlled conditions.

- Stability Challenges : The combined electron-withdrawing (fluorine) and electron-donating (vinyl) groups may create electronic tension, necessitating low-temperature storage .

MgBr₂

- Catalysis : Facilitates reactions in organic synthesis (e.g., formation of C-C bonds) .

- Electrolytes : Used in magnesium-ion batteries due to high ionic conductivity .

Phenylmagnesium Bromide

- Organic Synthesis : Key intermediate in producing pharmaceuticals, agrochemicals, and polymers .

生物活性

The compound magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide, a member of the organomagnesium family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of magnesium with 1-ethenyl-3-fluorobenzene in the presence of bromine. The mechanochemical activation method has been explored as an efficient approach to synthesize Grignard reagents, including this compound, through solid-state reactions .

Reaction Mechanism

The proposed mechanism for the formation of this compound includes:

- Activation of Magnesium : Magnesium powder is activated through milling with organic halides.

- Formation of Grignard Reagent : The reaction between magnesium and 1-ethenyl-3-fluorobenzene leads to the formation of the Grignard reagent.

- Bromination : Subsequent bromination results in the final product, this compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to inhibit mitochondrial Complex I has been linked to decreased ATP production and induction of apoptosis in cancer cells .

Case Study: Antiangiogenic Activity

A study assessing the antiangiogenic potential of related compounds found that specific derivatives inhibited angiogenesis with an IC50 value of 3 μM. This highlights the potential therapeutic applications of magnesium-based compounds in cancer treatment .

Antimicrobial Activity

The increasing threat posed by multi-drug resistant bacteria has prompted research into novel antibacterial therapies. Magnesium compounds have shown promise in inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis and function .

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Annonacin | Antiangiogenic | 3 | |

| This compound | Antimicrobial (inferred) | N/A | |

| Related Grignard Compounds | Inhibition of Complex I | N/A |

Mitochondrial Inhibition

Compounds like this compound are believed to inhibit mitochondrial function by targeting Complex I, leading to:

- Reduced ATP Production : Inhibition leads to decreased energy availability for cellular processes.

- Induction of Apoptosis : The resultant energy crisis triggers apoptotic pathways in cancer cells.

Antibacterial Mechanisms

The antibacterial activity may involve:

- Disruption of Cell Wall Synthesis : Interference with bacterial glycoconjugates essential for cell wall integrity.

- Inhibition of Specific Enzymes : Targeting enzymes critical for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。